3-Chloro-2-hydroxypropyl acrylate

描述

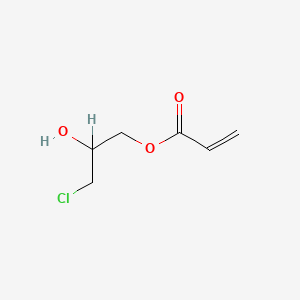

3-Chloro-2-hydroxypropyl acrylate: is an organic compound with the molecular formula C6H9ClO3. It is a derivative of acrylic acid and is characterized by the presence of a chloro and a hydroxy group on the propyl chain. This compound is known for its reactivity and is used in various polymerization processes to create functional materials with specific properties.

准备方法

Synthetic Routes and Reaction Conditions: 3-Chloro-2-hydroxypropyl acrylate can be synthesized through the reaction of acrylic acid with epichlorohydrin. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions. The general reaction scheme is as follows:

Acrylic Acid+Epichlorohydrin→3-Chloro-2-hydroxypropyl acrylate

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials. After the reaction, the product is purified through distillation or other separation techniques to obtain the desired purity .

化学反应分析

Quaternization with Trimethylamine

CHPA reacts with trimethylamine to form cationic monomers for polyelectrolytes :

Reaction Pathway

Optimized Parameters

-

Solvent : Polar aprotic solvents (e.g., acetone) prevent hydrolysis .

-

Inhibitors : Hydroquinone or phenothiazine (0.1–1 wt%) suppress acrylate polymerization .

Side Reactions

-

Hydrolysis in aqueous media produces glycidol derivatives.

Dehydrochlorination to Glycidyl Acrylate

CHPA undergoes base-mediated dehydrochlorination to form glycidyl acrylate, a critical epoxy monomer :

Reaction Conditions

Performance Data

| Base | Glycidyl Acrylate Yield (%) | Glycidol Byproduct (%) |

|---|---|---|

| KCO | 89.1 | 1.1 |

| NaOH | 54.5 | 3.7 |

| LiOH | 30.4 | 15.6 |

Strong bases (e.g., NaOH) promote glycidol formation via over-ring-opening .

Free Radical Polymerization

CHPA polymerizes readily under radical initiation, forming poly(3-chloro-2-hydroxypropyl acrylate) :

Typical Conditions

-

Initiator : Azobisisobutyronitrile (AIBN, 1–3 mol%).

-

Temperature : 60–80°C.

-

Inhibitor : 2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO, 0.01–0.1 wt%) .

Applications

Stability and Side Reactions

-

Hydrolysis : CHPA hydrolyzes in aqueous acidic/basic conditions to form 2,3-dihydroxypropyl acrylate and HCl .

-

Thermal Decomposition : Above 150°C, CHPA decomposes to acryloyl chloride and glycidol .

-

Diels-Alder Reactions : The acrylate group participates in [4+2] cycloadditions with dienes .

Catalyst and Solvent Effects

科学研究应用

Polymer Chemistry

CHPA serves as a monomer in the synthesis of various functional polymers. Its unique structure allows for the incorporation of hydrophilic and reactive properties into polymer matrices, making it suitable for applications requiring specific mechanical and chemical characteristics.

Table 1: Properties of Polymers Derived from CHPA

| Property | Description |

|---|---|

| Hydrophilicity | Enhances water absorption and retention |

| Mechanical Strength | Provides durability and resistance to wear |

| Reactivity | Allows for further functionalization |

Biomedical Applications

The polymers derived from CHPA demonstrate significant potential in biomedical fields, particularly in drug delivery systems and tissue engineering. Their biocompatibility and ability to form hydrogels make them ideal candidates for medical devices.

Case Study: Drug Delivery Systems

A study demonstrated that CHPA-based polymers can encapsulate drug molecules effectively, releasing them in a controlled manner, which is crucial for therapeutic applications. The biocompatibility of these polymers ensures minimal adverse reactions when used in vivo .

Industrial Applications

In industrial settings, CHPA is employed in the formulation of coatings, adhesives, and sealants. Its high reactivity enables strong bonding with various substrates, enhancing the performance characteristics of these materials.

Table 2: Industrial Uses of CHPA

| Application | Description |

|---|---|

| Coatings | Provides protective layers with enhanced durability |

| Adhesives | Forms strong bonds suitable for various substrates |

| Sealants | Offers moisture resistance and flexibility |

Safety and Hazards

While specific safety data on CHPA is limited, general precautions should be taken when handling similar compounds. It is advised to use appropriate personal protective equipment (PPE), avoid exposure to heat sources, and ensure adequate ventilation during use .

作用机制

The mechanism of action of 3-chloro-2-hydroxypropyl acrylate involves its reactivity towards nucleophiles and its ability to undergo polymerization. The chloro group is a good leaving group, making the compound highly reactive in substitution reactions. The hydroxy group can participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity and functionality in various applications .

相似化合物的比较

3-Chloro-2-hydroxypropyl methacrylate: Similar in structure but with a methacrylate group instead of an acrylate group.

2-Hydroxyethyl acrylate: Lacks the chloro group but has similar reactivity due to the hydroxy group.

Glycidyl acrylate: Contains an epoxide group instead of the chloro and hydroxy groups.

Uniqueness: 3-Chloro-2-hydroxypropyl acrylate is unique due to the presence of both chloro and hydroxy groups, which provide a combination of reactivity and functionality that is not found in other similar compounds. This makes it particularly useful in the synthesis of functional polymers and other materials with specific properties .

生物活性

3-Chloro-2-hydroxypropyl acrylate (CHPA) is a chemical compound derived from the reaction of epichlorohydrin and acrylic acid. It has gained attention in various fields, including polymer chemistry and materials science, due to its unique properties and potential applications. This article focuses on the biological activity of CHPA, exploring its biochemical interactions, cellular effects, and implications for health and safety.

CHPA is synthesized through the esterification of epichlorohydrin with acrylic acid, often in the presence of catalysts such as zirconium silicate. The resulting compound features a hydroxyl group, which enhances its reactivity and ability to form hydrogen bonds with biomolecules .

Target of Action

CHPA primarily functions as a monomer in the synthesis of block copolymers. Its role in polymerization processes allows it to influence various biochemical pathways depending on the copolymer's composition and application.

Biochemical Interactions

The hydroxyl group in CHPA facilitates interactions with enzymes and proteins, potentially affecting their activity. Studies indicate that CHPA can alter membrane permeability, influencing ion transport and cellular signaling pathways .

Cellular Effects

Research has shown that CHPA can impact cellular metabolism and gene expression. In laboratory settings, it has been observed to enhance metabolic processes at low doses while exhibiting toxic effects at higher concentrations .

Toxicity and Safety

The toxicity of CHPA has been a subject of investigation. It is essential to understand its effects on living organisms, particularly regarding potential carcinogenic properties. The International Agency for Research on Cancer (IARC) has evaluated various industrial chemicals, including intermediates like CHPA, for their carcinogenic potential .

Case Studies

- Polymer Applications : In a study exploring the grafting of polyester fabrics with CHPA, researchers found that it significantly improved the fabric's properties, enhancing durability and resistance to degradation .

- Photocatalytic Activity : Another investigation focused on the use of TiO2-poly(3-chloro-2-hydroxypropyl methacrylate) as a photocatalyst. The material demonstrated high efficiency in adsorbing cationic dyes while effectively degrading anionic dyes under UV irradiation .

Dosage Effects

The biological activity of CHPA varies significantly with dosage:

- Low Doses : Enhance cellular functions and metabolic processes.

- High Doses : Induce toxic effects, including potential cytotoxicity and genotoxicity in animal models .

Environmental Factors

The effectiveness and stability of CHPA are influenced by environmental conditions such as temperature, pH, and the presence of other chemicals during reactions. These factors play a crucial role in determining its biological activity .

属性

IUPAC Name |

(3-chloro-2-hydroxypropyl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO3/c1-2-6(9)10-4-5(8)3-7/h2,5,8H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTYORUTRLSAGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29086-94-0 | |

| Record name | 2-Propenoic acid, 3-chloro-2-hydroxypropyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29086-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50883547 | |

| Record name | 2-Propenoic acid, 3-chloro-2-hydroxypropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3326-90-7 | |

| Record name | 3-Chloro-2-hydroxypropyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3326-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-chloro-2-hydroxypropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003326907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-chloro-2-hydroxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 3-chloro-2-hydroxypropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2-hydroxypropyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。